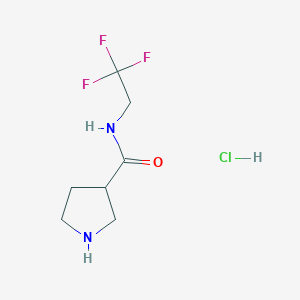

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

概要

説明

“N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-36-1 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 232.63 . The InChI code provides additional information about its molecular structure .科学的研究の応用

Organic Synthesis

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride: is utilized in organic synthesis, particularly in the formation of trifluoroethylisatin ketimines . These ketimines are valuable synthons in creating bioactive molecules with potential pharmaceutical applications . The introduction of trifluoroethyl groups can significantly alter the lipophilicity and metabolic stability of drug molecules, impacting their absorption and interaction with biological targets .

Catalytic Asymmetric Synthesis

The compound plays a role in catalytic asymmetric synthesis. It’s involved in reactions that focus on stereoselectivity, which is crucial for creating compounds with specific three-dimensional orientations. This is particularly important in the development of new drugs, where the orientation of molecules can affect their efficacy .

Cycloaddition Reactions

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride: is used in [3+2] cycloaddition reactions. These reactions are a method to synthesize five-membered rings, which are common structures in many natural products and pharmaceuticals. The compound has been shown to facilitate the construction of spiro[oxindole-3,2′-pyrrolidine] derivatives with good yields .

Desymmetrization of Cyclopentenediones

This compound is instrumental in the desymmetrization of cyclopentenediones, a process that leads to the creation of complex molecules with multiple stereogenic centers. Such transformations are key in the synthesis of structurally diverse molecules for pharmaceutical research .

Flame Retardancy in Lithium-Ion Batteries

Beyond pharmaceuticals, N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride has applications in improving the safety of lithium-ion batteries. As an additive, it can significantly reduce the flammability of electrolytes, addressing a critical safety concern in battery technology .

Polycyclic Heterocycles Synthesis

The compound is also used in the synthesis of polycyclic heterocycles. These structures are found in many bioactive compounds and are important in the development of new medications. The methodology involving this compound can lead to the creation of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits .

作用機序

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWBNTIOVKGLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)

![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)